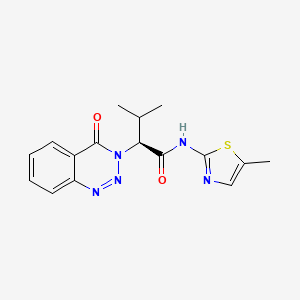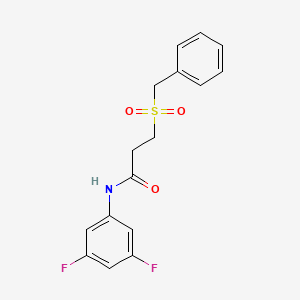![molecular formula C19H21NO6 B11163784 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-proline](/img/structure/B11163784.png)
1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromenyl group and a pyrrolidine carboxylic acid moiety. The presence of these functional groups imparts significant biological and pharmacological properties to the compound.
Preparation Methods
The synthesis of 1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID involves several steps. One common synthetic route includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts, to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid, dimethylformamide, and calcium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the compound in the presence of trifluoroacetic acid yields temisartan .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and biological properties. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential as an anti-HIV, anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs with therapeutic potential .
Mechanism of Action
The mechanism of action of 1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID can be compared with other coumarin derivatives, such as warfarin, dicoumarol, and various synthetic coumarins . These compounds share similar structural features but differ in their biological activities and therapeutic applications. For example, warfarin is widely used as an anticoagulant, while dicoumarol has been investigated for its anticancer properties . The unique combination of functional groups in 1-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID imparts distinct biological activities that set it apart from other coumarin derivatives.
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R)-1-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-12-6-7-15(25-3)11(2)17(12)26-19(24)13(10)9-16(21)20-8-4-5-14(20)18(22)23/h6-7,14H,4-5,8-9H2,1-3H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
QSMWBKZZGXMYCO-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCC[C@@H]3C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11163701.png)

![3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163709.png)
![2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)
![N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11163724.png)
![3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11163738.png)
![N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B11163740.png)
![3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B11163743.png)
![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163757.png)
![5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163769.png)
![6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163774.png)

![6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11163783.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163791.png)
